molecular formula C7H12 B075199 3-Methyl-1,5-hexadiene CAS No. 1541-33-9

3-Methyl-1,5-hexadiene

Cat. No. B075199
CAS RN: 1541-33-9
M. Wt: 96.17 g/mol
InChI Key: JXENLILXUMZMFC-UHFFFAOYSA-N
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Description

3-Methyl-1,5-hexadiene is a chemical compound with the molecular formula C7H12 . It has an average mass of 96.170 Da and a monoisotopic mass of 96.093903 Da .


Synthesis Analysis

The synthesis of 3-Methyl-1,5-hexadiene could potentially involve the Cope rearrangement, a [3,3]-sigmatropic rearrangement of 1,5-dienes . For example, 3-methyl-hexa-1,5-diene heated to 300 °C yields hepta-1,5-diene .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1,5-hexadiene can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

  • Polymer Synthesis : 1,5-hexadiene has been utilized in the synthesis of functional propylene copolymers and block copolymers, incorporating unexpected 3-vinyl tetramethylene units alongside methylene-1,3-cyclopentane units (Hustad & Coates, 2002).

  • Material Properties : Polymerized 1,5-hexadiene yields crystalline polymers with unique properties such as high tensile strength, flexibility, and high melting points. These polymers primarily consist of 1-methylene-3-cyclopentyl units (Makowski, Shim, & Wilchinsky, 1964).

  • Photochemistry : The photochemistry of 1,5-hexadien-3-ones, which include derivatives of 1,5-hexadiene, demonstrates wavelength-dependent selectivity in intramolecular photoadditions. This finding suggests a complexity in the photochemical reactions of these compounds (Dauben, Cogen, Ganzer, & Behar, 1991).

  • Chemical Reactivity and Rearrangement : Studies on the rearrangements of 1,5-hexadiene-3-oxide and its derivatives in the gas phase reveal insights into the Cope rearrangement and other chemical processes. This has implications for understanding molecular behavior in different phases (Schulze, Santella, Grabowski, & Lee, 2001).

  • Catalytic Processes : The use of bismuth oxide as an oxidant for converting propylene to 1,5-hexadiene is another significant application. This process involves the combination of allylic radicals (Swift, Bozik, & Ondrey, 1971).

  • Copolymerization : 1,5-hexadiene has been used in copolymerization processes with other substances like norbornene, demonstrating its versatility in polymer chemistry (Jeremic, Wang, Quyoum, & Baird, 1995).

Safety And Hazards

3-Methyl-1,5-hexadiene is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only in well-ventilated areas, avoid contact with skin, eyes, and clothing, and keep away from heat and sources of ignition .

properties

IUPAC Name

3-methylhexa-1,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5,7H,1-2,6H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXENLILXUMZMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,5-hexadiene

CAS RN

1541-33-9
Record name 1,5-Hexadiene, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 3-methyl-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93809
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
A Amano, M Uchiyama - The Journal of Physical Chemistry, 1965 - ACS Publications
Gas phase thermal reaction of 3-methyl-l, 5-hexadiene and 1, 5-heptadienehas been studied in a static apparatus at a pressure of about 2 mm. and temperatures rangingfrom 178 to 250…
Number of citations: 26 pubs.acs.org
TDR Manning, PJ Kropp - Journal of the American Chemical …, 1981 - ACS Publications
The photochemical behavior of a series of alkyl-substituted 1, 5-hexadienes hasbeen studied. Competing allylcyclopropane formation and rearrangement to an isomeric 1, 5-hexadiene …
Number of citations: 14 pubs.acs.org
RA Bunce, BJ Murray - Organic preparations and procedures …, 1996 - Taylor & Francis
Current studies on tandem reaction processes in this laboratory required access to (+)-3-bromomethyl-1, 5-hexadiene (1) and (1t)-3-bromomethyl-3-methyl-1, 5-hexadiene (2). A review …
Number of citations: 3 www.tandfonline.com
TE Wessel, JA Berson - Journal of the American Chemical Society, 1994 - ACS Publications
The pyrolysis of (£)-5-methylocta-l, 2, 6-triene (1) has been designed tobring to light a stepwise Cope rearrangement by stabilization of the putative biradical intermediate. Compound 1 …
Number of citations: 17 pubs.acs.org
WD Huntsman - Journal of the American Chemical Society, 1960 - ACS Publications
The behavior of several simple 1, 5-alkadienes at 460 has been investigated. 2-Methyl-l, 5-hexadiene yields 1, 5-hexadiene and 2, 5-dimethyl-l, 5-hexadiene; the reversibility of this …
Number of citations: 13 pubs.acs.org
F Haeffner, KN Houk, SM Schulze… - The Journal of Organic …, 2003 - ACS Publications
The anionic [2,3] sigmatropic Wittig rearrangements of deprotonated 4-hetera-1-pentenes and the anionic [3,3] sigmatropic Cope rearrangements of 3-substituted-1,5-hexadienes were …
Number of citations: 33 pubs.acs.org
SM Schulze - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMi films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
Y Takegami, T Suzuki, T Shirai - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
The insertion reaction of isoprene into metal-ethyl bonds in various transition-metal salt (VCl 4 , Fe(AA) 3 , Co(AA) 2 , CoCl 2 , Ni(AA) 2 , or NiCl 2 -ethylaluminum compound (AlEt 2 Cl …
Number of citations: 11 www.journal.csj.jp
EN Marvell, THC Li - Journal of the American Chemical Society, 1978 - ACS Publications
A series of 2-pX-phenyl-1, 5-hexadienes (2a, X= H; 2b, X= Me; 2c, X= OMe; and 2d, X= Cl) have been prepared with 3, 3-d2 labels and the rates of their Cope rearrangements have …
Number of citations: 28 pubs.acs.org
SM Schulze, N Santella, JJ Grabowski… - The Journal of Organic …, 2001 - ACS Publications
The rearrangements of 1,5-hexadiene-3-oxide and 3-methyl-1,5-hexadiene-3-oxide have been studied in the gas phase, using both Fourier transform mass spectrometry (FTMS) and …
Number of citations: 17 pubs.acs.org

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